Cas no 854531-63-8 (2-ethyl-4-(trifluoromethyl)benzoic acid)

2-ethyl-4-(trifluoromethyl)benzoic acid is a synthetic organic compound with notable properties. It exhibits excellent thermal stability, making it suitable for high-temperature applications. Its trifluoromethyl group contributes to increased hydrophobicity, enhancing its performance in various organic synthesis reactions. This compound also demonstrates good compatibility with numerous solvents, facilitating its use in diverse chemical processes.
2-ethyl-4-(trifluoromethyl)benzoic acid structure
854531-63-8 structure
Product Name:2-ethyl-4-(trifluoromethyl)benzoic acid
CAS No:854531-63-8
MF:C10H9F3O2
MW:218.172473669052
CID:3391936
PubChem ID:53406012
Update Time:2025-06-19

2-ethyl-4-(trifluoromethyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • BENZOIC ACID, 2-ETHYL-4-(TRIFLUOROMETHYL)-
    • 2-ethyl-4-(trifluoromethyl)benzoic acid
    • 2-ethyl-4-(trifluoromethyl)benzoicacid
    • 854531-63-8
    • 2-ethyl-4-trifluoromethyl-benzoic acid
    • 2-ethyl-4-(trifluoromethyl)-benzoic acid
    • EN300-1654499
    • SCHEMBL421582
    • Z1508939225
    • Inchi: 1S/C10H9F3O2/c1-2-6-5-7(10(11,12)13)3-4-8(6)9(14)15/h3-5H,2H2,1H3,(H,14,15)
    • InChI Key: UWYLBTYECXXFPX-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=C(C(F)(F)F)C=C1CC

Computed Properties

  • Exact Mass: 218.05546401Da
  • Monoisotopic Mass: 218.05546401Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 37.3Ų

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Additional information on 2-ethyl-4-(trifluoromethyl)benzoic acid

Introduction to 2-ethyl-4-(trifluoromethyl)benzoic acid (CAS No. 854531-63-8) and Its Emerging Applications in Chemical Biology

2-Ethyl-4-(trifluoromethyl)benzoic acid, identified by its CAS number 854531-63-8, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This benzoic acid derivative features a trifluoromethyl group at the para position relative to an ethyl substituent, which imparts distinct electronic and steric characteristics that make it a valuable intermediate in pharmaceutical synthesis and material science.

The compound’s molecular structure, characterized by a benzene ring substituted with an ethyl group at the ortho position and a trifluoromethyl group at the para position, endows it with enhanced lipophilicity and metabolic stability. These attributes are particularly advantageous in the development of biologically active molecules, where such modifications can influence binding affinity, pharmacokinetics, and overall efficacy. The presence of the trifluoromethyl group, in particular, is well-documented for its ability to modulate the electronic properties of aromatic systems, thereby affecting reactivity and interaction with biological targets.

In recent years, research into 2-ethyl-4-(trifluoromethyl)benzoic acid has expanded beyond its traditional role as a building block in organic synthesis. Emerging studies highlight its potential as a key intermediate in the development of novel therapeutic agents. For instance, researchers have explored its utility in designing inhibitors targeting enzymes involved in metabolic pathways relevant to inflammation and cancer. The compound’s ability to serve as a scaffold for further derivatization has opened new avenues for drug discovery, particularly in the synthesis of small-molecule modulators that exhibit high selectivity and low toxicity.

One of the most compelling aspects of 2-ethyl-4-(trifluoromethyl)benzoic acid is its versatility in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The trifluoromethyl group enhances reactivity in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck couplings, facilitating the construction of complex heterocyclic frameworks. This property has been leveraged in the synthesis of advanced intermediates for agrochemicals and specialty chemicals, where precise structural control is essential for optimal performance.

The pharmaceutical industry has also recognized the significance of 2-ethyl-4-(trifluoromethyl)benzoic acid as a precursor for high-value compounds. Its incorporation into drug candidates has shown promise in improving pharmacological profiles, including solubility and bioavailability. Furthermore, computational studies have demonstrated that derivatives of this compound exhibit favorable interactions with biological macromolecules, suggesting their potential as leads for next-generation therapeutics. These findings underscore the importance of 854531-63-8 in advancing medicinal chemistry initiatives.

Beyond pharmaceutical applications, 2-ethyl-4-(trifluoromethyl)benzoic acid has found utility in materials science, particularly in the development of liquid crystals and organic semiconductors. The electron-withdrawing nature of the trifluoromethyl group contributes to enhanced thermal stability and charge transport properties in these materials. Researchers have utilized this compound to design novel polymers and small molecules with applications in optoelectronic devices, highlighting its interdisciplinary relevance.

The synthesis of 2-ethyl-4-(trifluoromethyl)benzoic acid itself presents an interesting challenge due to the need for precise regioselectivity during functionalization. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and flow chemistry techniques, have been employed to achieve high yields and purity levels. These advancements not only facilitate access to the compound but also contribute to broader innovations in synthetic chemistry.

Looking ahead, the future prospects for 854531-63-8 are promising, with ongoing research exploring its role in sustainable chemistry initiatives. The development of greener synthetic routes and environmentally friendly derivatives remains a priority, ensuring that this compound continues to be a cornerstone in chemical biology and related fields. Collaborative efforts between academia and industry are expected to drive further innovation, unlocking new applications for this versatile benzoic acid derivative.

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